molecular formula C10H8F3NO B1418790 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile CAS No. 916420-88-7

4-Methoxy-2-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1418790
CAS No.: 916420-88-7
M. Wt: 215.17 g/mol
InChI Key: UIQKAYWWWFKAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetonitrile group (-CH2CN). This compound is used in various chemical and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Methoxy-2-(trifluoromethyl)phenylacetonitrile plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can modulate the expression of certain genes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under ambient conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have indicated that low doses of this compound can modulate enzyme activity without causing significant harm . At higher doses, it may induce toxicity, leading to adverse effects such as liver damage or altered metabolic function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites in the body. The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with other biomolecules, influencing overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it may bind to intracellular proteins or accumulate in certain cellular compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is crucial for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 4-methoxybenzyl cyanide with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-(trifluoromethyl)phenylacetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity and effects. The methoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethyl)phenylacetonitrile: Lacks the methoxy group, affecting its solubility and chemical behavior.

    4-Methoxy-2-(trifluoromethyl)benzonitrile: Similar structure but with a different functional group arrangement.

Uniqueness

4-Methoxy-2-(trifluoromethyl)phenylacetonitrile is unique due to the combination of the methoxy and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[4-methoxy-2-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-15-8-3-2-7(4-5-14)9(6-8)10(11,12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQKAYWWWFKAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.